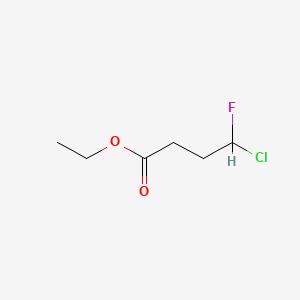
2,4-Dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine, 97% (abbreviated as 2,4-DFCF-1,3-BD) is a compound with a wide range of applications in the scientific and pharmaceutical industries. It is a versatile reagent that can be used for various purposes, including synthesis, analytical chemistry, and the production of pharmaceuticals. 2,4-DFCF-1,3-BD is a colorless, crystalline solid with a molecular weight of 227.17 g/mol. It has a melting point of 170-172°C and a boiling point of 229-231°C.
Wirkmechanismus
2,4-DFCF-1,3-BD is a versatile reagent with a wide range of applications in the scientific and pharmaceutical industries. It acts as a catalyst in organic synthesis, enabling the reaction between two molecules to occur at a faster rate. It can also be used as a reagent in analytical chemistry, allowing for the detection and quantification of various compounds.
Biochemical and Physiological Effects
2,4-DFCF-1,3-BD has no known biochemical or physiological effects in humans. It is not known to be toxic or carcinogenic, and is not known to cause any adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DFCF-1,3-BD has several advantages when used in laboratory experiments. It is a versatile reagent that can be used in a variety of applications, including synthesis, analytical chemistry, and the production of pharmaceuticals. It is also relatively inexpensive and easy to obtain. However, it is important to use the proper safety precautions when working with this compound, as it can be corrosive.
Zukünftige Richtungen
In the future, 2,4-DFCF-1,3-BD may be used in a wider variety of scientific and pharmaceutical applications. For example, it may be used as a catalyst in the synthesis of other organic compounds, or as a reagent in analytical chemistry. It may also be used in drug discovery and development, as it may be able to target certain diseases or conditions. Additionally, it may be used to produce more efficient and cost-effective pharmaceuticals. Finally, it may be used to improve the accuracy and reliability of analytical tests, such as chromatography.
Synthesemethoden
2,4-DFCF-1,3-BD can be synthesized using a variety of methods, including the use of reagents such as bromine, chlorine, and trifluoromethanesulfonic acid. In one method, 2,4-dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine is reacted with bromine to form 2,4-dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine bromide. This bromide is then reacted with trifluoromethanesulfonic acid to form 2,4-dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine, 97%.
Wissenschaftliche Forschungsanwendungen
2,4-DFCF-1,3-BD is used in a variety of scientific research applications, such as the synthesis of organic compounds, the analysis of organic compounds, and the production of pharmaceuticals. It is also used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-fluoro-6-(trifluoromethyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F4N2/c8-2-4(10)1(7(11,12)13)5(14)3(9)6(2)15/h14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAESJWJDAQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)












